2-Chloro-1-cyclopropylethan-1-one
Overview
Description
2-Chloro-1-cyclopropylethan-1-one is an organic compound with the molecular formula C5H7ClO. It is a chlorinated ketone, characterized by the presence of a cyclopropyl group attached to the carbonyl carbon. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclopropylethan-1-one typically involves the chlorination of cyclopropyl methyl ketone. One method includes dissolving cyclopropyl methyl ketone in a suitable solvent, adding a metallic aluminum catalyst, and introducing chlorine gas to carry out the chlorination reaction. The reaction yields a mixture of chlorinated products, including this compound .
Industrial Production Methods
In industrial settings, the synthesis process is optimized to increase yield and purity. The chlorinated product mixture undergoes reduced pressure distillation to remove the solvent, followed by rectification to isolate this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-cyclopropylethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Reduction: Cyclopropyl ethanol is a common product.
Oxidation: Cyclopropyl carboxylic acid can be formed.
Scientific Research Applications
2-Chloro-1-cyclopropylethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclopropylethan-1-one involves its interaction with specific molecular targets. The compound’s effects are primarily due to its ability to undergo nucleophilic substitution reactions, which can modify biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-cyclopropylethanone
- 2-Chloro-1-(1-chlorocyclopropyl)ethanone
- Cyclopropyl methyl ketone
Uniqueness
2-Chloro-1-cyclopropylethan-1-one is unique due to its specific structure, which combines a cyclopropyl group with a chlorinated ketone. This structure imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
2-chloro-1-cyclopropylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c6-3-5(7)4-1-2-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWAHROJUXWVCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499386 | |
Record name | 2-Chloro-1-cyclopropylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7379-14-8 | |
Record name | 2-Chloro-1-cyclopropylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-cyclopropylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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